molecular formula C7H7F2NO B1428591 2-(Difluoromethyl)-4-methoxypyridine CAS No. 1806761-11-4

2-(Difluoromethyl)-4-methoxypyridine

Cat. No.: B1428591
CAS No.: 1806761-11-4
M. Wt: 159.13 g/mol
InChI Key: BOVMXWWXTCPJHO-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4-methoxypyridine is a chemical compound that has gained significant attention in various fields of research due to its unique properties. The compound consists of a pyridine ring substituted with a difluoromethyl group at the 2-position and a methoxy group at the 4-position. The incorporation of fluorinated moieties, such as the difluoromethyl group, into organic compounds is of high importance in medicinal and agricultural chemistry because these groups can modulate the biological and physiological activity of a compound by enhancing its lipophilicity, bioavailability, and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-4-methoxypyridine can be achieved through various methods. One common approach involves the direct C-H difluoromethylation of pyridines. The reaction typically involves the use of difluoromethylation reagents under mild conditions, such as metal-catalyzed cross-couplings or radical processes .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based methods to transfer the difluoromethyl group to the pyridine ring in both stoichiometric and catalytic modes . The use of novel difluorocarbene reagents has also streamlined the production of difluoromethylated compounds, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-4-methoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve mild temperatures and the use of catalysts to enhance reaction efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions can produce a wide range of substituted pyridine derivatives .

Scientific Research Applications

2-(Difluoromethyl)-4-methoxypyridine has numerous applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Difluoromethyl)-4-methoxypyridine include other difluoromethylated pyridines and fluorinated aromatic compounds. Examples include difluoromethyl phenyl sulfide and trifluoromethylated pyridines .

Uniqueness

What sets this compound apart from other similar compounds is its specific substitution pattern on the pyridine ring. The presence of both the difluoromethyl and methoxy groups provides unique chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(difluoromethyl)-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c1-11-5-2-3-10-6(4-5)7(8)9/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVMXWWXTCPJHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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